molecular formula C8H6BrFOS B8378650 5-bromo-5-fluoro-6,7-dihydro-5H-benzo[b]thiophen-4-one

5-bromo-5-fluoro-6,7-dihydro-5H-benzo[b]thiophen-4-one

Cat. No. B8378650
M. Wt: 249.10 g/mol
InChI Key: XAMHMDNVNNIWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07417064B2

Procedure details

Heat a mixture of 5-bromo-5-fluoro-6,7-dihydro-5H-benzo[b]thiophen-4-one (6.97 g, 28.0 mmol, 1 equiv.), lithium carbonate (4.34 g, 58.7 mmol, 2.1 equiv.), and lithium bromide (5.61 g, 64.6 mmol, 2.3 equiv.) in dry dimethylformamide (150 mL) at 150° C. (internal temperature) for 2 hours. Cool the reaction mixture to room temperature, add ice water, and then carefully add 5N HCl until gas evolution ceases and the mixture is acidic. Add ethyl acetate, separate the layers, and extract the aqueous layer with ethyl acetate (3 times). Extract the combined organic extracts with 2N sodium hydroxide (2 times), reacidify the aqueous layers with hydrochloric acid, and then re-extract the aqueous layer with dichloromethane (3 times). Dry the dichloromethane extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resultant crude material by medium pressure liquid chromatography eluting with 0 to 10% ethyl acetate in hexanes to afford the title compound as a colorless solid (3.738 g, 79%). δH (400 MHz, CDCl3) 5.35 (br s, 1H), 7.13 (dd, 1H, J=10, 8 Hz), 7.34 (ddd, 1H, J=8, 4, 1 Hz), 7.42 (d, 1H, J=6 Hz), 7.49 (dd, 1H, J=6, 1 Hz).
Quantity
6.97 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
Br[C:2]1([F:12])[CH2:10][CH2:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[C:3]1=[O:11].C(=O)([O-])[O-].[Li+].[Li+].[Br-].[Li+].Cl>CN(C)C=O>[F:12][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[C:3]=1[OH:11] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
6.97 g
Type
reactant
Smiles
BrC1(C(C2=C(SC=C2)CC1)=O)F
Name
Quantity
4.34 g
Type
reactant
Smiles
C([O-])([O-])=O.[Li+].[Li+]
Name
Quantity
5.61 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
Add ethyl acetate, separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with ethyl acetate (3 times)
EXTRACTION
Type
EXTRACTION
Details
Extract the combined organic extracts with 2N sodium hydroxide (2 times)
EXTRACTION
Type
EXTRACTION
Details
re-extract the aqueous layer with dichloromethane (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the dichloromethane
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the resultant crude material by medium pressure liquid chromatography
WASH
Type
WASH
Details
eluting with 0 to 10% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C2=C(SC=C2)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.738 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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